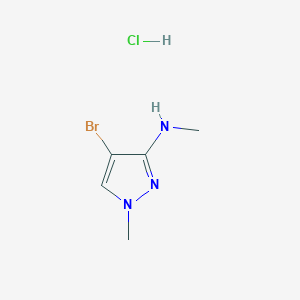

4-Bromo-N,1-dimethylpyrazol-3-amine;hydrochloride

Description

4-Bromo-N,1-dimethylpyrazol-3-amine hydrochloride is a brominated pyrazole derivative with a molecular formula of C₅H₉BrClN₃ and a molecular weight of 223.51 g/mol . The compound features a pyrazole ring substituted with a bromine atom at the 4-position, a methyl group at the 1-position, and a dimethylamine group at the 3-position, which is protonated as a hydrochloride salt. This structural configuration enhances its solubility and stability, making it a valuable intermediate in pharmaceutical and materials chemistry. Its CAS number is 1607302-11-3, and it is often utilized in medicinal chemistry for enzyme inhibition studies and as a precursor in cross-coupling reactions .

Propriétés

IUPAC Name |

4-bromo-N,1-dimethylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3.ClH/c1-7-5-4(6)3-9(2)8-5;/h3H,1-2H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUGNLXJWVPLIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN(C=C1Br)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,1-dimethylpyrazol-3-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-nitroaniline with dimethylamine under specific conditions to form the desired pyrazole derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-N,1-dimethylpyrazol-3-amine;hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

4-Bromo-N,1-dimethylpyrazol-3-amine;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of dyes, agrochemicals, and other industrial products.

Mécanisme D'action

The mechanism of action of 4-Bromo-N,1-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The bromine atom and dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with nucleophilic sites in biological molecules .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key differentiators include its pyrazole core, bromo substituent, and dimethylamine hydrochloride moiety. Below is a comparative analysis with similar compounds:

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4-Bromo-N,1-dimethylpyrazol-3-amine hydrochloride | C₅H₉BrClN₃ | 223.51 | Bromo, dimethylamine, pyrazole |

| 5-Bromo-1,3-dimethyl-1H-pyrazole | C₅H₇BrN₂ | 175.03 | Bromo, dimethyl, pyrazole |

| 4-Bromo-N,N-dimethylaniline | C₈H₁₀BrN | 200.08 | Bromo, dimethylamine, benzene |

| 2-(4-Bromo-1H-pyrazol-1-yl)ethylamine hydrochloride | C₆H₁₁BrClN₃ | 240.53 | Bromo, ethylamine, pyrazole |

| 4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine | C₈H₇BrClN₃S | 301.58 | Bromo, thiophene-methyl, pyrazole |

Key Observations :

- Pyrazole vs. Benzene Core : Unlike 4-bromo-N,N-dimethylaniline (aromatic benzene), the pyrazole ring in the target compound introduces nitrogen atoms, altering electronic properties and hydrogen-bonding capabilities .

- Heterocyclic Modifications : The thiophene-substituted analog () introduces sulfur, which may influence redox properties and metabolic stability.

Table 2: Reactivity in Cross-Coupling Reactions

Research Findings :

- The bromo substituent in the target compound enables efficient cross-coupling, as seen in analogous Pd-catalyzed formylation reactions of 4-bromo-N,N-dimethylaniline .

- Frontier orbital analysis (LUMO localization near the bromo group) suggests enhanced electrophilicity, critical for nucleophilic substitution or enzyme inhibition .

Table 3: Enzyme Inhibition Potential

Key Insights :

- The dimethylamine group in the target compound may weakly coordinate to metal ions in enzyme active sites, though its inhibitory potency is likely lower than carboxamide or urea derivatives .

- Pyrazole-based compounds generally exhibit better metabolic stability than benzene analogs due to reduced cytochrome P450 interactions .

Physicochemical Properties

Table 4: Solubility and Stability

| Compound | Solubility (Water) | Stability (HCl Salt vs. Free Base) |

|---|---|---|

| 4-Bromo-N,1-dimethylpyrazol-3-amine hydrochloride | High | Stable; less hygroscopic than free base . |

| 4-Bromo-N,N-dimethylaniline | Low | Free base prone to oxidation. |

| 2-(4-Bromo-1H-pyrazol-1-yl)ethylamine hydrochloride | Moderate | Hydrochloride salt improves crystallinity. |

Activité Biologique

4-Bromo-N,1-dimethylpyrazol-3-amine;hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a bromine atom and a dimethylamino group. Its molecular formula is , with a molecular weight of approximately 255.72 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for various biological assays and therapeutic explorations.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, compounds structurally related to this pyrazole derivative have shown potent inhibitory effects against receptor tyrosine kinases (RTKs) such as EGFR and PDGFR .

Table 1: Anticancer Activity Against Various Cell Lines

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be elucidated.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with various enzymes involved in cancer cell signaling pathways, particularly those associated with RTKs.

- Molecular Interactions : The presence of the bromine atom enhances the compound's binding affinity to target proteins through halogen bonding, while the pyrazole ring facilitates hydrogen bonding and π-π interactions.

- Biochemical Pathways : It is hypothesized that this compound may influence multiple biochemical pathways, including those related to apoptosis and cell cycle regulation.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives similar to this compound:

- Study on K562 Cells : A study demonstrated that derivatives exhibited significant cytotoxicity against K562 cells with an IC50 value of 5.6 µM, suggesting potential for development as therapeutic agents against chronic myeloid leukemia .

- Receptor Tyrosine Kinase Inhibition : Another investigation highlighted the ability of pyrazole derivatives to inhibit EGFR with over 90% inhibition at low concentrations (10 nM), indicating their potential as targeted cancer therapies .

Applications in Research and Industry

The compound is not only valuable in academic research but also has potential applications in various industries:

- Pharmaceutical Development : Ongoing research aims to explore its efficacy as a pharmaceutical intermediate or active ingredient in new drug formulations.

- Agrochemicals : The compound's structure could be utilized in developing agrochemicals due to its biological activity.

- Dyes and Industrial Products : Its unique chemical properties make it suitable for synthesizing dyes and other industrial chemicals.

Safety and Toxicity

Safety assessments indicate that this compound can be toxic upon skin contact and may cause irritation or organ damage with prolonged exposure. Proper safety protocols should be followed when handling this compound in laboratory settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.